molecular formula C8H8N4 B1359725 3-(2H-1,2,3-Triazol-2-yl)aniline CAS No. 626248-56-4

3-(2H-1,2,3-Triazol-2-yl)aniline

Cat. No.: B1359725
CAS No.: 626248-56-4
M. Wt: 160.18 g/mol
InChI Key: YKEAQCXIDHBMLM-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)aniline is a chemical compound with the molecular formula C8H8N4. It is a derivative of aniline, where the aniline ring is substituted with a 1,2,3-triazole ring at the third position.

Scientific Research Applications

3-(2H-1,2,3-Triazol-2-yl)aniline has a wide range of applications in scientific research:

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H320, H335 . Precautionary statements include P202, P261, P280, P305, P338, P351 .

Future Directions

The ever-increasing incidence of microbial resistance has led to a significant interest in 1,2,3-triazole and its derivatives, including 3-(2H-1,2,3-Triazol-2-yl)aniline . These compounds hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Triazol-2-yl)aniline typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Azide Intermediate: The azide intermediate is prepared by reacting aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.

    Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

The reaction conditions typically involve mild temperatures and aqueous solvents, making the process efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-Triazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other nitrogen-containing heterocycles.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)aniline depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects. The triazole ring’s stability and electronic properties contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: A parent compound with similar structural features but without the aniline substitution.

    4-(2H-1,2,3-Triazol-2-yl)aniline: A positional isomer with the triazole ring at the fourth position.

    5-(2H-1,2,3-Triazol-2-yl)aniline: Another positional isomer with the triazole ring at the fifth position.

Uniqueness

3-(2H-1,2,3-Triazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in designing molecules with tailored properties for specific applications .

Properties

IUPAC Name

3-(triazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEAQCXIDHBMLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634152
Record name 3-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626248-56-4
Record name 3-(2H-1,2,3-Triazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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